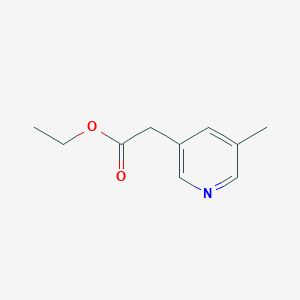
2-(2,4-Dinitrophenoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dinitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10N2O5 It is characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 2,4-dinitrophenol with naphthalene derivatives. One common method includes the reaction of 2,4-dinitrohalobenzenes with naphthalenediol under reflux conditions in the presence of a salt-forming agent and an organic solvent . The reaction mixture is then cooled, and the solid product is precipitated, filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions
2-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups or the phenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-(2,4-diaminophenoxy)naphthalene, while substitution reactions can produce various substituted naphthalene derivatives .
科学研究应用
2-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an oxidative phosphorylation uncoupling agent, disrupting the normal function of mitochondria and leading to changes in cellular energy metabolism . This mechanism is similar to that of 2,4-dinitrophenol, which has been studied extensively for its effects on weight loss and metabolic regulation .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar oxidative properties.
2,4-Dinitrohalobenzenes: Used as precursors in the synthesis of 2-(2,4-Dinitrophenoxy)naphthalene.
Naphthalenediol: A key reactant in the synthesis of various naphthalene derivatives.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a 2,4-dinitrophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
2734-77-2 |
|---|---|
分子式 |
C16H10N2O5 |
分子量 |
310.26 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)13-6-8-16(15(10-13)18(21)22)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI 键 |
CEBDSLXVLVBXFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


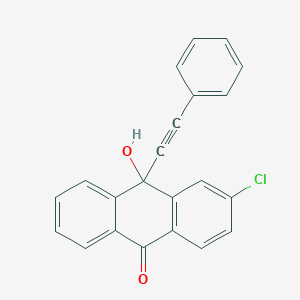
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

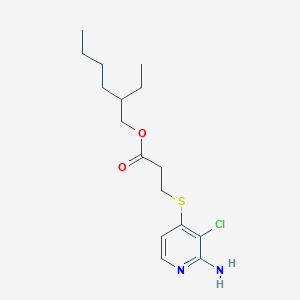
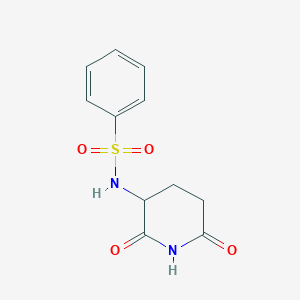
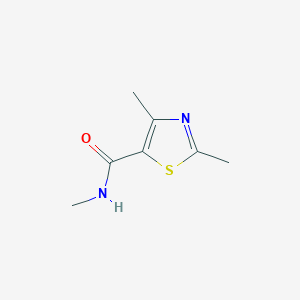
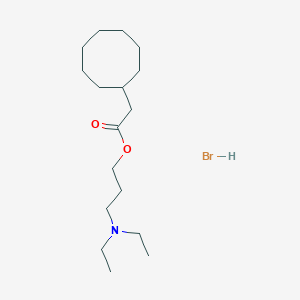

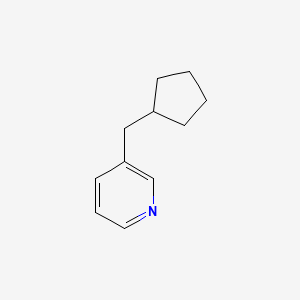
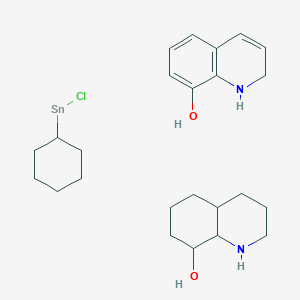
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)

![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
